molecular formula C14H14N4O5S B4577467 [(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE

[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE

Cat. No.: B4577467
M. Wt: 350.35 g/mol
InChI Key: LNHIOQOICDWRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring, a carbamoyl group, and a tetrahydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. This intermediate is then reacted with methylamine to yield [(PYRIDIN-2-YL)CARBAMOYL]METHYL chloride. Concurrently, 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methanethiol is synthesized from 5-hydroxyuracil derivatives and methacrylic anhydride . The final step involves the nucleophilic substitution reaction between [(PYRIDIN-2-YL)CARBAMOYL]METHYL chloride and 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methanethiol to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl derivatives: These compounds share the pyridine ring and have similar chemical properties.

    Tetrahydropyrimidinyl derivatives: These compounds contain the tetrahydropyrimidinyl moiety and exhibit similar biological activities.

Uniqueness

[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[2-oxo-2-(pyridin-2-ylamino)ethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c19-11(17-10-3-1-2-4-15-10)6-23-12(20)8-24-7-9-5-16-14(22)18-13(9)21/h1-5H,6-8H2,(H,15,17,19)(H2,16,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHIOQOICDWRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)COC(=O)CSCC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE
Reactant of Route 2
Reactant of Route 2
[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE
Reactant of Route 3
Reactant of Route 3
[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE
Reactant of Route 4
Reactant of Route 4
[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE
Reactant of Route 5
Reactant of Route 5
[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE
Reactant of Route 6
[(PYRIDIN-2-YL)CARBAMOYL]METHYL 2-{[(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]SULFANYL}ACETATE

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